molecular formula C16H26ClNO5S B5185194 4-(5-Piperidin-1-ium-1-ylpentylsulfanyl)phenol;perchlorate

4-(5-Piperidin-1-ium-1-ylpentylsulfanyl)phenol;perchlorate

Cat. No.: B5185194
M. Wt: 379.9 g/mol
InChI Key: AEMBVYKALHJBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Piperidin-1-ium-1-ylpentylsulfanyl)phenol;perchlorate is a complex organic compound that features a piperidine ring, a phenol group, and a perchlorate counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Piperidin-1-ium-1-ylpentylsulfanyl)phenol;perchlorate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Pentylsulfanyl Chain: The pentylsulfanyl chain is introduced via nucleophilic substitution reactions.

    Phenol Group Introduction: The phenol group is incorporated through electrophilic aromatic substitution reactions.

    Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the intermediate with perchloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-Piperidin-1-ium-1-ylpentylsulfanyl)phenol;perchlorate undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The piperidine ring can be reduced under appropriate conditions.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Halogenating agents or alkylating agents are used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted phenol or piperidine derivatives.

Scientific Research Applications

4-(5-Piperidin-1-ium-1-ylpentylsulfanyl)phenol;perchlorate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(5-Piperidin-1-ium-1-ylpentylsulfanyl)phenol;perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenol group play crucial roles in binding to these targets, leading to modulation of their activity. The perchlorate ion may also contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Piperidin-1-ylpentylsulfanyl)phenol: Lacks the perchlorate ion but has similar structural features.

    4-(5-Piperidin-1-ium-1-ylpentylsulfanyl)phenol: Similar structure but different counterion.

    4-(5-Piperidin-1-ylpentylthio)phenol: Contains a thioether linkage instead of a sulfanyl group.

Uniqueness

4-(5-Piperidin-1-ium-1-ylpentylsulfanyl)phenol;perchlorate is unique due to the presence of the perchlorate ion, which can influence its solubility, stability, and overall reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

IUPAC Name

4-(5-piperidin-1-ium-1-ylpentylsulfanyl)phenol;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NOS.ClHO4/c18-15-7-9-16(10-8-15)19-14-6-2-5-13-17-11-3-1-4-12-17;2-1(3,4)5/h7-10,18H,1-6,11-14H2;(H,2,3,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMBVYKALHJBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[NH+](CC1)CCCCCSC2=CC=C(C=C2)O.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.